molecular formula C18H24N4O3S2 B2839760 N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 393565-04-3

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No.: B2839760
CAS No.: 393565-04-3
M. Wt: 408.54
InChI Key: LCRQLOVZNBIIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves multiple steps. The process begins with the preparation of the thiadiazole core, which is achieved through the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-chloroacetyl chloride to introduce the 2-oxoethyl group. The final step involves the coupling of this intermediate with 4-ethoxyaniline and 2-ethylbutanoyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-4-12(5-2)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-9-14(10-8-13)25-6-3/h7-10,12H,4-6,11H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRQLOVZNBIIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.